molecular formula C17H19IN2O4S B4830819 N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

Cat. No.: B4830819
M. Wt: 474.3 g/mol
InChI Key: SASFNIUMCDISOO-ZROIWOOFSA-N
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Description

N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity, and a benzylidene group, which can influence its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of appropriate thiazole derivatives with benzylidene compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing other complex molecules or as a reagent in various chemical reactions.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions or cellular processes.

    Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

    Industry: Its unique chemical properties could make it useful in the development of new materials or industrial processes.

Mechanism of Action

The mechanism by which N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This iodine substitution can enhance its interactions with biological targets, potentially making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IN2O4S/c1-4-6-24-15-12(18)7-11(8-13(15)23-5-2)9-14-16(22)20-17(25-14)19-10(3)21/h7-9H,4-6H2,1-3H3,(H,19,20,21,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASFNIUMCDISOO-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1I)C=C2C(=O)N=C(S2)NC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1I)/C=C\2/C(=O)N=C(S2)NC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
N-[(5Z)-5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide

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